molecular formula C10H17N2O2 B10779155 4-Isocyanato tempo

4-Isocyanato tempo

Cat. No.: B10779155
M. Wt: 197.25 g/mol
InChI Key: AFKJGEYABDPEDW-UHFFFAOYSA-N
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Description

4-Isocyanato TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl-4-isocyanate) is a nitroxide spin-labeling reagent widely used in structural and dynamic studies of nucleic acids and proteins. Its isocyanate functional group enables covalent attachment to amino-modified nucleotides, facilitating site-specific incorporation into RNA or DNA . This compound is critical for paramagnetic relaxation enhancement (PRE) NMR spectroscopy and electron paramagnetic resonance (EPR) studies, which probe macromolecular interactions and conformational changes . For example, in studies of Vibrio vulnificus ribosomal protein S1, this compound-labeled RNA revealed domain-specific binding interactions by inducing PRE effects on residues R227, V228, and E301 .

Properties

Molecular Formula

C10H17N2O2

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3

InChI Key

AFKJGEYABDPEDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N=C=O)C

Origin of Product

United States

Preparation Methods

Core Reaction Mechanisms

The synthesis of this compound typically involves introducing an isocyanate (-NCO) group at the 4-position of the TEMPO framework. A widely adopted strategy is the Schmidt reaction , which converts carboxylic acids to isocyanates via intermediate acyl azides. While this method is exemplified in the preparation of trans-4-methyl cyclohexylamine, analogous principles apply to TEMPO derivatives. Key steps include:

  • Acyl Azide Formation : Reaction of a carboxylic acid precursor with sodium azide (NaN₃) in the presence of a protonic acid (e.g., H₂SO₄).

  • Rearrangement to Isocyanate : Thermal decomposition of the acyl azide intermediate to yield the isocyanate.

For this compound, the starting material is often 4-carboxy-TEMPO, which undergoes azide coupling followed by Curtius rearrangement. However, modifications are necessary to accommodate the steric hindrance and radical stability of the TEMPO moiety.

Detailed Synthetic Protocols

Schmidt Reaction-Based Synthesis

The patent CN102001950A outlines a scalable Schmidt reaction protocol for isocyanate synthesis, adaptable to this compound with adjustments:

Reagents :

  • 4-Carboxy-TEMPO

  • Sodium azide (NaN₃)

  • Protonic acid (e.g., H₂SO₄, polyphosphoric acid)

  • Non-protonic solvent (e.g., chloroform, ethyl acetate)

Procedure :

  • Dissolve 4-carboxy-TEMPO in a non-protonic solvent (e.g., chloroform).

  • Add NaN₃ and slowly drip protonic acid at 20–50°C to form the acyl azide.

  • Heat to 40–65°C for 4–20 hours to induce rearrangement to the isocyanate.

  • Quench with ice-water, adjust pH to ≥9, extract the organic phase, and purify via distillation.

Optimization Insights :

  • Molar Ratios : A 1:1.2:4 ratio of carboxylic acid:NaN₃:acid maximizes yield.

  • Temperature Control : Gradual heating prevents side reactions (e.g., hydrolysis to amines).

  • Solvent Choice : Chloroform and ethyl acetate enhance intermediate stability.

Table 1: Reaction Conditions and Yields from Patent CN102001950A

ParameterOptimal RangeYield (%)Purity (GC)
Temperature40–65°C85–8799.6–99.8
Reaction Time12–16 hours
SolventChloroform85.299.8
Molar Ratio (Acid:NaN₃:Acid)1:1.2:485.499.7
PropertyValue
CAS Number88418-69-3
Molecular FormulaC₁₀H₁₇N₂O₂
Molecular Weight197.3 g/mol
SolubilityDMF: 30 mg/mL; DMSO: 30 mg/mL
Storage-20°C, desiccated

Stability Considerations :

  • Thermal Degradation : Prolonged exposure to >50°C accelerates decomposition.

  • Light Sensitivity : Store in amber vials to prevent radical quenching.

Comparative Analysis of Synthetic Routes

Schmidt Reaction vs. Alternative Methods

  • Efficiency : The Schmidt reaction achieves yields >85%, surpassing earlier methods (e.g., hydrazoic acid routes).

  • Safety : Avoids toxic hydrazoic acid, using stable NaN₃ instead.

  • Scalability : “One-pot” synthesis reduces purification steps.

Limitations :

  • Byproduct Formation : Carbamate byproducts may form if hydrolysis occurs.

  • Optical Purity : Requires stringent pH control to prevent racemization.

Applications and Functional Limitations

RNA Dynamics Studies

This compound enables site-directed spin labeling (SDSL) to study RNA conformational changes via EPR spectroscopy. However, its flexibility and steric bulk limit resolution in crowded regions.

Emerging Alternatives

  • Isothiocyanate Derivatives : Improved stability and reduced steric hindrance.

  • Rigid-Linker Labels : Bifunctional spin labels enhance rigidity for precise distance measurements .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) undergoes nucleophilic attacks due to its electrophilic carbon, enabling reactions with:

Amines
Reacts with primary/secondary amines to form urea derivatives:

text
RNH₂ + O=C=N-TEMPO → RNHCONH-TEMPO
  • Reaction proceeds via nucleophilic attack followed by proton transfer

  • Used to functionalize biomolecules (e.g., amine-modified RNA)

Alcohols/Thiols
Forms urethane or thiocarbamate adducts:

text
ROH + O=C=N-TEMPO → ROOCNH-TEMPO
  • Kinetics depend on solvent polarity and nucleophile strength

  • Electron-withdrawing groups on nucleophiles accelerate reactivity

Spin Labeling of RNA

4-Isocyanato TEMPO covalently attaches to 2′-amino-modified RNA for electron paramagnetic resonance (EPR) studies:

Reaction Protocol :

ParameterConditions
RNA Modification2′-aminouridine incorporation
Solvent50% sodium borate buffer (pH 8.5), 20% DMF, 30% formamide
Temperature−8°C for 2 hours
Stoichiometry15:1 (TEMPO:RNA excess)
PurificationChloroform extraction, ethanol precipitation

Key Applications :

  • Mapping conformational changes in HIV-1 TAR RNA

  • Studying hammerhead ribozyme dynamics

  • Analyzing ligand-induced aptamer structural shifts (K_D = 1.2–3.5 μM for tetracycline binding)

Thermal Degradation and Redox Activity

The TEMPO radical participates in temperature-dependent redox reactions:

Thiol-Mediated Degradation :

text
TEMPO-NCO + RSH → TMP (2,2,6,6-tetramethylpiperidine) + RSSR + CO₂
  • First-order kinetics with activation energy E_a ≈ 110 kJ/mol

  • Degradation rates vary with temperature:

Temperature (°C)Rate Constant k_d (s⁻¹)Half-Life
231.2 × 10⁻⁴96 min
507.3 × 10⁻³1.6 min

Mechanistic Insight :

  • Steric protection by methyl groups stabilizes the nitroxide radical

  • Degradation generates amines for initiating thiol-Michael polymerization

Limitations and Comparative Reactivity

  • Spin Label Flexibility : The rigid TEMPO structure restricts motion analysis in RNA, prompting development of isoindoline-derived alternatives

  • Competing Reactions : Isocyanate hydrolysis occurs in aqueous media (pH > 9), requiring anhydrous conditions for optimal labeling

  • Electron-Donating Effects : Alkyl substituents on nucleophiles reduce reaction rates compared to aryl groups

This compound’s bifunctional design bridges organic synthesis and biophysical analysis, enabling precise structural probing of macromolecules. Ongoing research focuses on optimizing its stability in biological matrices and expanding its utility in polymer crosslinking applications.

Scientific Research Applications

Chemical Properties and Structure

4-Isocyanato tempo has the molecular formula C10H10N2OC_{10}H_{10}N_{2}O and a molecular weight of approximately 174.20 g/mol. Its structure features an isocyanate functional group (-N=C=O) attached to the tempo moiety, which contributes to its stability as a free radical. This stability is crucial for its reactivity in biochemical applications, particularly as a spin-labeling reagent in electron paramagnetic resonance (EPR) spectroscopy.

Biochemical Research

This compound is primarily utilized as a spin-labeling reagent in EPR spectroscopy. Its ability to label biomolecules enables researchers to study dynamic processes within nucleic acids and proteins. Notable applications include:

  • Labeling RNA : It has been successfully employed to label the 2'-position of RNA molecules, facilitating studies on their structure and dynamics. For instance, it has been used to investigate HIV-1 transactivation response RNA and ribozyme dynamics through EPR spectroscopy .
  • Studying Molecular Interactions : The compound aids in examining interactions between RNA and various ligands, such as metal ions and small molecule inhibitors. This capability provides insights into molecular mechanisms underlying biological processes like enzyme activity and gene regulation.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the detection and quantification of various analytes. Its unique reactivity allows for the formation of stable derivatives that can be analyzed using techniques such as liquid chromatography and mass spectrometry .

Industrial Applications

The compound is also employed in industrial settings for producing stable free radicals and as a building block for molecular-based magnetic materials. Its ability to participate in polymerization reactions makes it valuable in synthesizing polyurethanes and other polymeric materials .

Case Studies

  • HIV-1 Transactivation Response RNA Study : Researchers utilized this compound to label specific sites on HIV-1 RNA to investigate conformational changes during transactivation processes. EPR spectroscopy provided insights into how these changes affect viral replication .
  • Ribozyme Dynamics Investigation : The compound was employed to study hammerhead ribozyme dynamics, revealing critical information about the structural rearrangements during catalytic activity .

Mechanism of Action

4-Isocyanato TEMPO exerts its effects through its stable nitroxide radical. The nitroxide radical can interact with various molecular targets, including nucleic acids and proteins, leading to changes in their structure and dynamics. The compound’s ability to undergo spin-labeling allows for the detailed study of molecular interactions and conformational changes using EPR spectroscopy .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of this compound :
    • Enables precise mapping of RNA-protein interfaces via PRE NMR, as demonstrated in ribosomal protein S1 studies .
    • Compatible with commercial RNA synthesis workflows, reducing preparation time compared to custom maleimide labels .
  • Limitations: Hydrolysis of the isocyanate group in aqueous environments necessitates strict anhydrous handling . Limited to amino-modified substrates, unlike bifunctional labels (e.g., 4-thiol-TEMPO) for dual conjugation strategies .

Biological Activity

4-Isocyanato tempo, a compound with the chemical formula C10H10N2OC_{10}H_{10}N_2O and a molecular weight of approximately 174.20 g/mol, is primarily recognized for its role as a spin labeling reagent in biochemical research. This compound features an isocyanate functional group (-N=C=O) attached to a stable free radical moiety known as tempo (2,2,6,6-tetramethylpiperidine-1-oxyl). Its unique structure enables specific applications in studying biomolecular dynamics, particularly through techniques like electron paramagnetic resonance (EPR) spectroscopy .

The biological activity of this compound is largely attributed to its ability to label biomolecules, allowing researchers to investigate dynamic processes within nucleic acids and proteins. The stable radical nature of the tempo moiety facilitates sensitive detection of conformational changes in these biomolecules. Notably, it has been utilized for:

  • Labeling RNA : Specifically at the 2'-position, which is crucial for studying RNA dynamics and interactions.
  • Investigating HIV-1 Transactivation Response RNA : This application sheds light on the molecular mechanisms involved in viral replication and gene regulation.
  • Studying Ribozyme Dynamics : EPR spectroscopy using this compound has provided insights into the conformational flexibility and activity of ribozymes.

Table 1: Key Studies Involving this compound

StudyFocusFindings
Edwards et al. (2001)RNA DynamicsDemonstrated site-specific incorporation of nitroxide spin-labels into TAR RNA, revealing structure-dependent dynamics.
McePdfHeight (2024)HIV-1 RNAUtilized EPR to study conformational changes in HIV-1 transactivation response RNA labeled with this compound.
GlpBio (2023)Spin Labeling TechniquesHighlighted the effectiveness of this compound in tracking molecular interactions under physiological conditions.

Applications in Biochemical Research

This compound has several significant applications:

  • Spin Labeling : It is extensively used to label nucleic acids and proteins, facilitating the study of their interactions and conformational changes.
  • Molecular Mechanism Insights : By observing how biomolecules behave under different conditions, researchers can gain insights into enzyme activities and regulatory mechanisms.

Case Studies

  • HIV-1 Transactivation Response RNA Study :
    • Researchers employed this compound to label specific sites within the TAR RNA structure. The EPR measurements revealed critical information about the dynamics and stability of the RNA, contributing to understanding HIV replication mechanisms.
  • Ribozyme Dynamics Investigation :
    • In studies focused on hammerhead ribozymes, this compound was used to monitor conformational changes during catalytic activity. The results indicated that structural fluctuations are essential for ribozyme function.

Q & A

Q. How should researchers address discrepancies between PRE data and computational predictions?

  • Discrepancies often stem from rigid-body assumptions in simulations.
  • Solution: Incorporate explicit solvent models and label mobility parameters (e.g., TEMPO’s tumbling rate) into MD simulations .

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